![molecular formula C21H17BrClNO4 B270827 6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that belongs to the class of cyclopentanone derivatives. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication.
Biochemical and physiological effects:
6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further study its anti-inflammatory, anticancer, and antiviral properties and explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its catalytic properties and its potential applications in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-chlorophenol with 4-bromophenyl magnesium bromide to form 4-(2-chlorophenoxy)phenylmagnesium bromide. This is followed by the reaction of the resulting compound with 2,3-epoxyhexane to form 2-(4-(2-chlorophenoxy)phenyl)-3-bromohexan-1-ol. The final step involves the reaction of this compound with cyclopentanone in the presence of sodium hydride to form 6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide.
Applications De Recherche Scientifique
6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anticancer, and antiviral properties. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
Propriétés
Nom du produit |
6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Formule moléculaire |
C21H17BrClNO4 |
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
2-bromo-N-[4-(2-chlorophenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C21H17BrClNO4/c22-18-12-9-13-17(21(26)28-19(13)18)16(12)20(25)24-10-5-7-11(8-6-10)27-15-4-2-1-3-14(15)23/h1-8,12-13,16-19H,9H2,(H,24,25) |
Clé InChI |
NXFJZRPIIMTORI-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5Cl |
SMILES canonique |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)

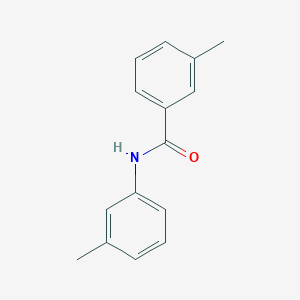
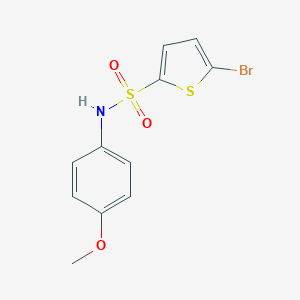
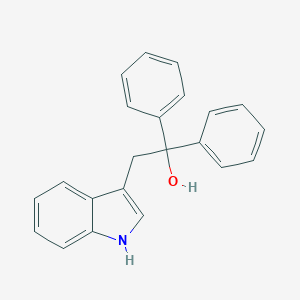
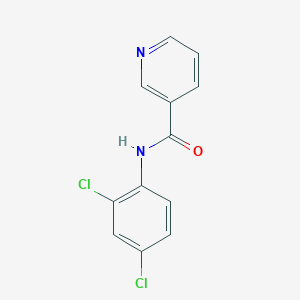
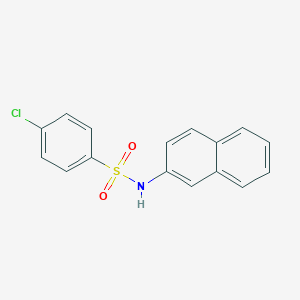
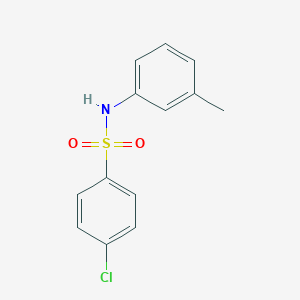
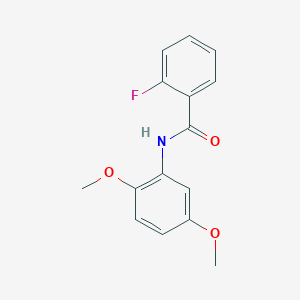
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
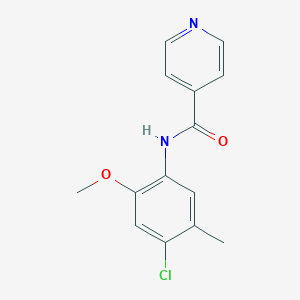
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)